Product packaging for Cobalt(2+) ethanolate(Cat. No.:CAS No. 19330-29-1)

Cobalt(2+) ethanolate

Cat. No.: B099912
CAS No.: 19330-29-1
M. Wt: 149.05 g/mol
InChI Key: FRCRDSKTAZVJDU-UHFFFAOYSA-N
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Description

Overview of Metal Alkoxides in Coordination Chemistry

Metal alkoxides are coordination complexes containing one or more alkoxide ligands (RO⁻), where R is an organic substituent. wikipedia.org They are considered derivatives of alcohols where the hydroxyl hydrogen is replaced by a metal. gelest.com The nature of the metal-oxygen-carbon bond in these compounds gives rise to a diverse range of chemical and physical properties. acs.org The electronegativity of the oxygen atom induces polarity in the metal-oxygen bond, a characteristic that can be influenced by the metal's ability to expand its covalency by coordinating with donor atoms. acs.org

The preparation of metal alkoxides can be achieved through several methods, including metathesis reactions between a metal chloride and a sodium alkoxide. wikipedia.org This method is particularly effective due to the insolubility of the resulting sodium chloride in common organic solvents, simplifying product purification. wikipedia.org Another synthetic route involves the reaction of electrophilic metal halides with alcohols, a process that can be accelerated by the addition of a base. wikipedia.org Furthermore, electrochemical synthesis through the anodic dissolution of metals in anhydrous alcohols is also a viable method for producing various metal alkoxides. wikipedia.org

A defining characteristic of many metal alkoxides is their tendency to form polynuclear structures, meaning they contain more than one metal center. wikipedia.org The alkoxide ligands, being sterically undemanding and highly basic, often act as bridges between metal atoms. wikipedia.org The physical properties of metal alkoxides, such as volatility and solubility, are heavily dependent on the specific metal and the nature of the alkyl group. gelest.com For instance, branching in the alkyl group, like in a t-butyl group compared to an n-butyl group, generally increases volatility and reduces the degree of molecular association. gelest.com

Significance of Cobalt in Modern Catalysis and Materials Science

Cobalt, a transition metal with the atomic number 27, is a critical element in numerous industrial and technological applications. samaterials.com Its compounds are particularly valued as catalysts in a wide array of chemical transformations. samaterials.com Cobalt-based catalysts are employed in processes such as the synthesis of fine chemicals and cross-coupling reactions. ontosight.ai For example, cobalt phosphide (B1233454) has emerged as a highly efficient catalyst for energy-related applications, including hydrogen production and fuel cells. rsc.orgsciopen.com

In materials science, cobalt plays a pivotal role in the development of advanced materials. It is a key component in high-temperature superalloys used in jet engines and gas turbines, owing to its exceptional ability to withstand extreme conditions. samaterials.com Furthermore, cobalt is essential for the production of lithium-ion batteries, which power a vast range of electronic devices. samaterials.com Cobalt oxides, for which cobalt(II) ethanolate (B101781) can be a precursor, are utilized in these batteries as well as in magnetic materials. ontosight.ai The development of cobalt-based carbon materials as electrocatalysts in applications like zinc-air batteries is an active area of research, driven by their high activity, stability, and cost-effectiveness compared to precious metal catalysts. researchgate.netmdpi.com

Research Scope and Importance of Cobalt(II) Ethanolates

Cobalt(II) ethanolate, with the chemical formula Co(C2H5O)2, is a cobalt(2+) salt of ethoxide. ontosight.ai In this compound, the cobalt ion is coordinated to two ethoxide ligands. ontosight.ai Research into cobalt(II) ethanolate is driven by its potential applications in catalysis and materials synthesis. ontosight.ai It serves as a valuable precursor for the creation of other cobalt compounds, including cobalt oxides used in energy storage and magnetic materials. ontosight.ai

The synthesis of cobalt(II) ethanolate is typically achieved through the reaction of a cobalt salt, such as cobalt(II) chloride, with sodium ethoxide in an ethanol (B145695) solvent. ontosight.ai The resulting product is a solid that can appear blue or pink, with its color influenced by the synthesis conditions and the presence of any impurities. ontosight.ai It exhibits solubility in ethanol and other organic solvents but is susceptible to decomposition when exposed to water or air. ontosight.ai The reactivity and solubility of cobalt(II) ethanolate make it a versatile reagent in synthetic chemistry. ontosight.ai

The study of mononuclear cobalt(II) complexes with alkoxide ligands is crucial for understanding fundamental aspects of their structure and reactivity, which can inform the design of new catalysts. acs.org For instance, theoretical investigations into the insertion of carbon dioxide into cobalt-alkoxide bonds are relevant to the development of catalysts for producing polycarbonates. beilstein-journals.org The ability of cobalt complexes to catalyze the dehydrogenation of alcohols is another area of active research with significant potential applications. dtu.dk

Interactive Data Table: Properties of Cobalt(II) Ethanolate

PropertyValueSource
Chemical Formula C4H10CoO2 nih.gov
Molecular Weight 149.05 g/mol nih.gov
IUPAC Name cobalt(2+);ethanolate nih.gov
InChI InChI=1S/2C2H5O.Co/c21-2-3;/h22H2,1H3;/q2*-1;+2 nih.gov
InChIKey FRCRDSKTAZVJDU-UHFFFAOYSA-N nih.gov
SMILES CC[O-].CC[O-].[Co+2] nih.gov
CAS Number 19330-29-1 nih.gov

Detailed Research Findings

Recent research has further illuminated the structural and reactive properties of cobalt alkoxides. For example, the reaction of Co(thd)2 with ethanol has been shown to produce a new tetranuclear complex with the formula [Co4(thd)4(OEt)4]. researchgate.net X-ray diffraction studies of similar cobalt complexes reveal that the cobalt cations are often six-coordinated in a slightly distorted octahedral geometry. nih.gov

In the realm of catalysis, cobalt(II) phthalocyanine (B1677752) has been demonstrated to be an effective catalyst for the aerobic oxidation of alkyl arenes and alcohols in ionic liquids. researchgate.net Furthermore, studies on cobalt(II)-substituted horse liver alcohol dehydrogenase have provided insights into the role of cobalt-alkoxide intermediates in biological oxidation and reduction processes. nih.gov These studies utilize spectroscopic techniques to characterize the transient species formed during the catalytic cycle. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10CoO2 B099912 Cobalt(2+) ethanolate CAS No. 19330-29-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

19330-29-1

Molecular Formula

C4H10CoO2

Molecular Weight

149.05 g/mol

IUPAC Name

cobalt(2+);ethanolate

InChI

InChI=1S/2C2H5O.Co/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2

InChI Key

FRCRDSKTAZVJDU-UHFFFAOYSA-N

SMILES

CC[O-].CC[O-].[Co+2]

Canonical SMILES

CC[O-].CC[O-].[Co+2]

Other CAS No.

19330-29-1

Origin of Product

United States

Synthetic Methodologies for Cobalt Ii Ethanolates

Direct Synthesis Routes for Cobalt(II) Ethanolates from Metal Precursors

Direct synthesis routes are characterized by the direct reaction of a cobalt-containing precursor with an ethoxide source. One of the most common and straightforward methods involves the reaction of a cobalt(II) salt, such as cobalt(II) chloride, with sodium ethoxide in ethanol (B145695). Current time information in Bangalore, IN. This reaction proceeds via a salt metathesis reaction, where the chloride ions are exchanged for ethoxide ions, leading to the formation of cobalt(II) ethanolate (B101781) and a sodium chloride precipitate. The general reaction is as follows:

CoCl₂ + 2 NaOC₂H₅ → Co(OC₂H₅)₂ + 2 NaCl

This method is effective for producing cobalt(II) ethanolate, which is typically obtained as a solid. Current time information in Bangalore, IN. Another direct pathway involves the dissolution of cobalt(II) chloride in ethanol, which leads to the formation of a cobalt-ethanol complex, indicating a strong interaction between the cobalt ion and ethanol molecules. brainly.comeschemistry.org While this represents the formation of a solvated complex, further reaction, often with a base to deprotonate the coordinated ethanol, is required to form the neutral ethanolate compound.

Indirect Synthetic Pathways Involving Ligand Exchange or Alcoholysis Reactions

Indirect pathways to cobalt(II) ethanolate include ligand exchange and alcoholysis reactions. In a ligand exchange reaction, a pre-existing cobalt complex with other ligands exchanges those ligands for ethanolate groups. This can be seen in various cobalt chemistries where ligands like picolines or amines are exchanged. osti.gov For instance, a cobalt complex with labile ligands, such as pyridine (B92270), could potentially undergo exchange with ethanol in the presence of a base. The lability of Co(II) ions facilitates reversible alkoxy ligand exchange, a process that is crucial in some catalytic cycles. rsc.org

Alcoholysis is another significant indirect route. This process involves the reaction of a cobalt compound with ethanol, where the ethanol displaces another group. A pertinent example is the reaction of cobalt acetate (B1210297) with an alcohol, such as ethanediol, to form a cobalt alkoxide. researchgate.net While this specific example uses a diol, the principle extends to simple alcohols like ethanol. An alcoholysis reaction using cobalt(II) acetate and ethanol would proceed as follows, likely requiring the removal of the acetic acid byproduct to drive the equilibrium toward the product side:

Co(CH₃COO)₂ + 2 C₂H₅OH ⇌ Co(OC₂H₅)₂ + 2 CH₃COOH

This type of reaction is a general method for preparing metal alkoxides. osti.gov Similarly, cationic cobalt ethoxide complexes have been prepared and studied, indicating that ethoxide can be successfully incorporated as a ligand through various synthetic manipulations. researchgate.net

Investigation of Precursor Selection in Cobalt(II) Ethanolates Synthesis

The choice of the initial cobalt precursor is a critical factor that influences the reaction conditions, yield, and purity of the resulting cobalt(II) ethanolate. Common precursors include cobalt(II) halides, acetates, and oxides. mdpi.comwikipedia.org

Cobalt(II) Halides: Cobalt(II) chloride (CoCl₂) is a frequently used precursor due to its solubility in alcohols and its reactivity towards alkali metal alkoxides. Current time information in Bangalore, IN.rsc.org The reaction with sodium ethoxide is a common and effective direct synthesis method. Current time information in Bangalore, IN. However, the formation of a salt byproduct (e.g., NaCl) necessitates a purification step, typically filtration, to isolate the desired cobalt(II) ethanolate. Anhydrous cobalt(II) chloride is often preferred to prevent the incorporation of water, which can lead to the formation of hydroxides or hydrated complexes. rsc.org

Cobalt(II) Acetate: Cobalt(II) acetate [Co(CH₃COO)₂] is another viable precursor, often used in the synthesis of cobalt oxides via sol-gel methods where it is dissolved in alcoholic solutions. researchgate.net A key advantage of cobalt acetate is that its decomposition upon heating is clean, leaving behind no residual contaminants like halides. researchgate.net It can be used in alcoholysis reactions to produce alkoxides. researchgate.net Its solubility in alcohols makes it a suitable starting material for homogeneous reaction mixtures. wikipedia.org

Cobalt Oxides and Hydroxides: Cobalt oxides (e.g., CoO) or hydroxides can be used as precursors, typically by reacting them with an acid to first form a salt like cobalt acetate, which then undergoes further reaction. wikipedia.org While this adds a step to the process, it can be a cost-effective route if starting from basic cobalt materials.

The selection of the precursor ultimately involves a trade-off between reactivity, cost, purity requirements, and the ease of byproduct removal.

PrecursorCommon FormulaTypical Reaction TypeAdvantagesDisadvantages
Cobalt(II) ChlorideCoCl₂Salt MetathesisGood reactivity and solubility in alcohols. Current time information in Bangalore, IN.eschemistry.orgHalide byproduct requires removal; hygroscopic. Current time information in Bangalore, IN.
Cobalt(II) AcetateCo(CH₃COO)₂·4H₂OAlcoholysisClean decomposition; good solubility. wikipedia.orgresearchgate.netReaction is an equilibrium; water of hydration may need to be removed. researchgate.net
Cobalt(II) OxideCoOAcid reaction then alcoholysisCost-effective starting material. wikipedia.orgRequires a two-step process; often insoluble directly in ethanol. wikipedia.org

Challenges and Advancements in Scalable Synthesis of Cobalt(II) Ethanolates

The scalable synthesis of metal alkoxides, including cobalt(II) ethanolate, presents several challenges. A primary difficulty is the high reactivity of metal alkoxides, which are often sensitive to moisture and air. Current time information in Bangalore, IN. This necessitates the use of anhydrous solvents and inert atmosphere techniques, which can increase the cost and complexity of large-scale production. rsc.org Furthermore, controlling the reaction to prevent the formation of undesirable byproducts or polymeric species is crucial for obtaining a pure product. For syntheses that generate precipitates, such as the salt metathesis route, efficient and large-scale solid-liquid separation is required. Current time information in Bangalore, IN.

Recent advancements in chemical manufacturing offer potential solutions to these challenges. The utilization of metal alkoxides as single-source precursors for advanced materials like mixed-metal oxides provides a strong incentive for developing better synthetic methods. researchgate.netresearchgate.net Advancements in process technology, such as continuous flow chemistry, are being successfully applied to the synthesis of coordination polymers and could be adapted for alkoxide production. rsc.org Flow reactors can offer superior control over reaction parameters like temperature and mixing, potentially leading to higher yields and purity while improving safety. rsc.org Additionally, solvothermal methods, which have been used for the scalable production of other nanostructured cobalt compounds, could offer a route to control the particle size and morphology of cobalt(II) ethanolate products. nih.gov These advanced manufacturing techniques represent promising avenues for overcoming the traditional challenges associated with the scalable synthesis of cobalt(II) ethanolate and other sensitive organometallic compounds.

Structural Characterization and Properties of Cobalt Ii Ethanolates

Advanced Spectroscopic Techniques for Structural Elucidation of Cobalt(II) Ethanolates

Spectroscopic methods are indispensable for probing the electronic and local coordination environment of the cobalt(II) center in ethanolate (B101781) complexes. Techniques such as UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable insights into the structure and bonding of these compounds.

UV-Visible spectroscopy is particularly informative for d-block metal ions like cobalt(II), which has a d⁷ electron configuration. The position and intensity of the d-d electronic transitions are sensitive to the coordination geometry of the metal center. researchgate.net Cobalt(II) complexes can adopt either tetrahedral or octahedral geometries, each giving rise to a characteristic spectral signature. researchgate.net For instance, octahedral cobalt(II) complexes typically exhibit a main absorption band in the 460-530 nm range, often with a shoulder at a slightly lower wavelength, and are generally pink or reddish. In contrast, tetrahedral cobalt(II) complexes are characterized by more intense absorption bands in the 600-700 nm region, resulting in a deep blue color. researchgate.net The study of cobalt(II) chloride in ethanol (B145695), for example, helps in understanding the formation of different complex species and their corresponding spectra. researchgate.net

Infrared spectroscopy is a powerful tool for identifying the vibrational modes of the ligands coordinated to the cobalt(II) ion. In the context of cobalt(II) ethanolates, the C-O and O-H stretching frequencies are of particular interest. The coordination of the ethanolate ligand to the cobalt center typically leads to a shift in the C-O stretching frequency compared to free ethanol. Furthermore, the presence or absence of a broad O-H stretching band can indicate whether the ligand is an ethanolate (RO⁻) or a neutral ethanol molecule (ROH). In related cobalt complexes, bands around 630 cm⁻¹ have been attributed to metal-oxygen interactions. semanticscholar.org

Proton NMR spectroscopy of paramagnetic cobalt(II) complexes, such as some porphyrin derivatives, can provide information on the protons of the coordinated ligands. scirp.org The paramagnetic nature of the Co(II) center influences the chemical shifts of the ligand protons, and the analysis of these shifts can offer clues about the molecular structure. scirp.org

Interactive Table 1: Typical Spectroscopic Data for Cobalt(II) Complexes with Oxygen-Donor Ligands
Spectroscopic TechniqueObserved FeatureTypical Range/ValueStructural ImplicationReference
UV-Visibleλmax for octahedral Co(II)460-530 nmSix-coordinate Co(II) center researchgate.net
UV-Visibleλmax for tetrahedral Co(II)600-700 nmFour-coordinate Co(II) center researchgate.net
Infraredν(C-O) of coordinated ethanolateShifted from free ethanolCoordination of ethanolate to Co(II) iastate.edu
Infraredν(Co-O)~630 cm-1Metal-oxygen bond vibration semanticscholar.org

Crystallographic Studies of Cobalt(II) Ethanolates and Related Complexes

For example, the crystal structure of diethanolbis(thiocyanato)bis(urotropine)cobalt(II) reveals a six-coordinate cobalt cation in a slightly distorted octahedral environment. nih.gov In this complex, the cobalt ion is bonded to two ethanol ligands, among others. nih.gov Another relevant structure is that of a hexanuclear cobalt cluster which includes ethanol as a ligand, highlighting how ethanol can be incorporated into complex multinuclear structures. nih.gov

Crystallographic data for various cobalt(II) complexes with oxygen-donor ligands show a range of Co-O bond lengths. In a cobalt(II) complex with a deprotonated N,N-bis(2-pyridylmethyl)-2-aminoethanolate ligand, the Co-O bond length is indicative of the coordination environment. researchgate.net Theoretical studies on CO₂ insertion into cobalt alkoxide bonds also provide calculated Co-O bond distances, which are typically in the range of 1.9 to 1.94 Å. beilstein-journals.org

Interactive Table 2: Selected Crystallographic Data for Cobalt(II) Complexes with Ethanol or Alkoxide Ligands
CompoundCo-O Bond Length (Å)Coordination GeometryReference
[Co(NCS)₂(C₆H₁₂N₄)₂(C₂H₆O)₂]Not specifiedDistorted Octahedral nih.gov
Calculated [Co(salen)(OR)]1.9-1.94Square Pyramidal beilstein-journals.org
Bis[μ-2-(1H-1,3-benzodiazol-2-yl)phenolato]bis[ethanol(thiocyanato)cobalt(II)]Not specifiedNot specified

Analysis of Coordination Geometries and Structural Motifs in Cobalt(II) Alkoxides

The coordination geometry around the cobalt(II) center in its alkoxide complexes is a key determinant of their physical and chemical properties. Cobalt(II) most commonly adopts either a tetrahedral or an octahedral coordination geometry, although five-coordinate complexes are also known. researchgate.net The choice of geometry is influenced by factors such as the steric bulk of the alkoxide ligand and the nature of any other co-ligands present in the coordination sphere.

Bulky alkoxide ligands tend to favor lower coordination numbers, often resulting in tetrahedral or distorted tetrahedral geometries. nsf.gov This is due to the steric hindrance between the large organic groups on the alkoxide ligands, which prevents the approach of additional ligands to the metal center. nsf.gov Conversely, smaller alkoxide ligands like ethanolate can more readily accommodate higher coordination numbers, leading to octahedral geometries, especially in the presence of other small co-ligands or through the formation of polynuclear structures.

In many cobalt(II) alkoxides, the alkoxide ligand can act as a bridging ligand between two or more metal centers, leading to the formation of polynuclear clusters. This bridging can occur through the oxygen atom of the alkoxide group, resulting in various structural motifs such as dimers, trimers, and larger aggregates. The steric profile of the alkoxide ligand plays a crucial role in controlling the nuclearity of the resulting complex. nsf.gov

Supramolecular Assembly and Polynuclear Architectures in Cobalt(II) Ethanolates Chemistry

The ability of cobalt(II) ethanolate units to self-assemble into larger supramolecular structures is a prominent feature of their chemistry. This assembly is driven by the formation of bridging bonds by the ethanolate ligands and can be further influenced by weaker non-covalent interactions such as hydrogen bonding.

In complexes containing ethanol or ethanolate ligands, the hydroxyl or coordinated oxygen atoms can act as hydrogen bond donors or acceptors, respectively. nih.gov These hydrogen bonds can link individual complex units into one-, two-, or three-dimensional networks. nih.govmdpi.com For example, in the crystal structure of diethanolbis(thiocyanato)bis(urotropine)cobalt(II), intermolecular O-H···N hydrogen bonds connect the complex units into a three-dimensional framework. nih.gov

The formation of polynuclear architectures, or clusters, is another important aspect of cobalt(II) alkoxide chemistry. These clusters can range from simple dimers to more complex structures like the octanuclear cobalt(II/III) sulfite (B76179) cluster. nih.gov The synthesis of a dodecanuclear cobalt(II) complex further illustrates the tendency of cobalt(II) to form high-nuclearity metallocyclic structures. researchgate.net In these polynuclear complexes, the alkoxide ligands often act as bridges between the cobalt centers, contributing to the stability and structural integrity of the cluster. The study of supramolecular isomerism in cobalt(II) coordination polymers highlights how the choice of solvent and ligands can direct the assembly of different polynuclear structures. csic.es The synthesis and characterization of various supramolecular assemblies of cobalt(II) are an active area of research, with potential applications in magnetism and catalysis.

Reactivity and Mechanistic Investigations of Cobalt Ii Ethanolates

Fundamental Reaction Pathways Involving Cobalt-Oxygen (Alkoxide) Bonds

The cobalt-oxygen bond in cobalt(II) ethanolate (B101781) is the primary site of its reactivity. As with other metal alkoxides, this bond is susceptible to several fundamental reaction pathways, including hydrolysis and alcohol exchange (alcoholysis). These reactions are pivotal in the synthesis and transformation of cobalt alkoxide species.

Hydrolysis: Metal alkoxides, including cobalt(II) ethanolate, are generally sensitive to water. The hydrolysis process involves the cleavage of the alkoxide-metal bond by water, leading to the formation of cobalt hydroxide (B78521) and the release of ethanol (B145695). bohrium.comwikipedia.org This reaction is often rapid and can be catalyzed by trace amounts of acid or base. libretexts.org The idealized reaction proceeds as follows:

Co(OCH₂CH₃)₂ + 2 H₂O → Co(OH)₂ + 2 CH₃CH₂OH

In practice, the hydrolysis of cobalt-containing heterometallic alkoxides, such as those also containing aluminum, can be complex, yielding various oxide or hydroxide phases depending on the reaction conditions and the nature of other ligands present. researchgate.netmdpi.com The stability of the precursor in solution significantly influences its hydrolytic properties. researchgate.net

Alcohol Exchange (Alcoholysis): Cobalt(II) ethanolate can react with other alcohols, resulting in an exchange of the alkoxide group. This equilibrium reaction is driven by factors such as the relative acidity and concentration of the alcohols. For example, reacting cobalt(II) ethanolate with a different alcohol (R'OH) can lead to the formation of a new cobalt alkoxide:

Co(OCH₂CH₃)₂ + 2 R'OH ⇌ Co(OR')₂ + 2 CH₃CH₂OH

This transesterification-like process is a common method for synthesizing different metal alkoxide derivatives from a common precursor. wikipedia.org

Formation from Cobalt(II) Precursors: Cobalt(II) ethanolate itself is typically synthesized from a cobalt(II) salt, such as cobalt(II) chloride, and a source of ethoxide ions, like sodium ethoxide, in an ethanol solvent. Additionally, the simple hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, which is present when cobalt(II) salts are dissolved in water, reacts with bases like hydroxide or ammonia (B1221849). This reaction involves the deprotonation of the coordinated water molecules to form a neutral cobalt(II) hydroxide complex, which can be seen as a foundational step toward alkoxide formation where an alcohol would be deprotonated instead of water.

Reactivity with Electrophiles: While the oxygen atom of the alkoxide is nucleophilic, reactivity with electrophiles often involves the cobalt center or the entire complex. Cobalt(III)-hydroperoxo complexes, formed from cobalt(II) precursors, have been shown to be electrophilic and capable of oxygen atom transfer to substrates like phosphines and thioanisole. osti.gov In other systems involving redox-active ligands, reactions with electrophiles can be centered at the cobalt atom, with the ligand acting as an electron reservoir to facilitate the formation of new cobalt-element bonds (e.g., Co-CF₃). rsc.orgrsc.org

Carbon Dioxide Insertion Reactions into Cobalt(II) Ethanolates

The insertion of carbon dioxide (CO₂) into metal-alkoxide bonds is a key step in the catalytic conversion of CO₂ into valuable chemicals like cyclic and polycarbonates. While direct experimental studies on cobalt(II) ethanolate are limited, theoretical investigations on related cobalt(III)-alkoxide complexes provide significant mechanistic insights that are broadly applicable. beilstein-journals.org

The insertion of CO₂ into a cobalt-alkoxide bond is generally a reversible process and is believed to proceed through a four-membered ring transition state involving the cobalt atom, the alkoxide oxygen, and the carbon and one oxygen from CO₂. beilstein-journals.org This pathway does not require a vacant coordination site on the metal center.

Theoretical studies using density functional theory (DFT) on [(2-hydroxyethoxy)CoIII(salen)(L)] complexes have shown that the CO₂ insertion step is exothermic. beilstein-journals.orgresearchgate.net The degree of exothermicity and the energy barrier for the insertion are strongly influenced by the nature of the ligand (L) positioned trans to the alkoxide.

Key findings from these theoretical studies include:

Mechanism: The reaction begins with the formation of an encounter complex between the cobalt alkoxide and CO₂, followed by the insertion via a four-membered ring transition state to form a cobalt carbonate species. beilstein-journals.org

Thermodynamics: The insertion reaction is exothermic. The more electron-donating the trans-ligand (L) is, the more exothermic the reaction becomes. beilstein-journals.orgresearchgate.net

Kinetics: A linear Brønsted–Evans–Polanyi relationship was discovered, where the activation energy for CO₂ insertion decreases as the exothermicity of the reaction increases. This indicates that more strongly electron-donating ligands, which make the reaction more favorable thermodynamically, also make it faster kinetically. researchgate.net

The table below summarizes the calculated reaction energies (ΔE) and activation energies (Ea) for the CO₂ insertion into a cobalt(III)-alkoxide bond with different trans-ligands (L).

Trans-Ligand (L)Calculated Reaction Energy (ΔE) (kJ/mol)Calculated Activation Energy (Ea) (kJ/mol)
Acetate (B1210297)-5841
Chloride-4948
2,4-dinitrophenolate-2859

Data sourced from theoretical DFT calculations on [(2-hydroxyethoxy)CoIII(salen)(L)] complexes. beilstein-journals.org

These findings suggest that the nucleophilicity of the alkoxide oxygen, which is modulated by the electronic properties of the other ligands on the cobalt center, is a critical factor in the reactivity towards CO₂.

Reactivity of Cobalt(II) Bis(alkoxide) Complexes with Organic Substrates

Cobalt(II) bis(alkoxide) complexes exhibit significant reactivity with a range of organic substrates, often serving as catalysts or key intermediates in important organic transformations. This reactivity stems from the properties of both the cobalt center and the alkoxide ligands.

Reactions with Diazoalkanes and Isocyanides: A stable high-valent cobalt-carbene complex, Co(OR)₂(=CPh₂), can be formed from the reaction of a cobalt(II) bis(alkoxide) complex, Co(OR)₂(THF)₂, with diphenyldiazomethane. wayne.eduwayne.edu This cobalt-carbene complex is surprisingly unreactive towards styrene (B11656) or methyl acrylate, likely due to steric hindrance. wayne.edu However, it reacts with various isocyanides (CNR') to form ketenimines (R'N=C=CPh₂). wayne.edu Mechanistic studies suggest this transformation proceeds through the binding of the isocyanide to the cobalt center, followed by insertion into the cobalt-carbene bond. This reactivity can be developed into a catalytic cycle for ketenimine formation. wayne.edu

Reactions with Aldehydes and Ketones: Cobalt(II) complexes are effective catalysts for the oxidation and reduction of carbonyl compounds.

Oxidation of Alcohols: Cobalt(II) Schiff base complexes catalyze the aerobic oxidation of various secondary alcohols to their corresponding ketones in excellent yields. researchgate.net Other cobalt complexes have also been used with hydrogen peroxide to oxidize alcohols to carboxylic acids and ketones. researchgate.net

Reduction of Carbonyls: Cobalt(II) complexes can catalyze the hydrosilylation of aldehydes and ketones, which, after hydrolysis, yield the corresponding alcohols. researchgate.net In some systems, a dual cobalt-copper catalyst under visible light can reduce aldehydes and aromatic ketones in aqueous media, a process that proceeds through a cobalt hydride intermediate. rsc.org

Reactions involving Esters:

Hydrogenation: The first cobalt-catalyzed hydrogenation of esters to alcohols has been reported. Evidence suggests the reaction proceeds through an unprecedented ester enolate intermediate, highlighting a novel reactivity pathway for cobalt complexes. researchgate.net

Ketone Synthesis: An alkoxide-promoted transformation of esters using gem-benzyldiboronates allows for the synthesis of ketones. This process underscores the role of alkoxides in activating substrates for C-C bond formation. princeton.edu

The table below summarizes the reactivity of cobalt(II) alkoxide and related complexes with various organic substrates.

Substrate TypeCobalt Complex TypeTransformationProduct
Diazoalkanes / IsocyanidesCo(II) Bis(alkoxide)Carbene formation followed by insertionKetenimines
Secondary AlcoholsCo(II) Schiff BaseAerobic OxidationKetones
Aldehydes / KetonesCo(II) PhenoxyimineHydrosilylationAlcohols (after hydrolysis)
EstersCo(II) Pincer ComplexHydrogenationAlcohols

Ligand Field Effects on the Reactivity of Cobalt(II) Ethanolates

The reactivity of a cobalt(II) center is profoundly influenced by the ligands coordinated to it. Ligand Field Theory (LFT) describes how the interaction between the metal's d-orbitals and the ligand orbitals splits the d-orbitals into different energy levels. core.ac.uklibretexts.org The magnitude of this energy splitting (Δ) depends on the identity of the ligands, a trend captured by the spectrochemical series. wikipedia.orglibretexts.org

The Spectrochemical Series and Cobalt(II): The spectrochemical series arranges ligands based on their ability to cause d-orbital splitting. I⁻ < Br⁻ < Cl⁻ < F⁻ < OH⁻ < H₂O < NH₃ < CN⁻ < CO Ligands on the left are "weak-field" ligands, causing a small split (small Δ), which typically results in high-spin complexes for Co(II). Ligands on the right are "strong-field" ligands, causing a large split (large Δ), which can lead to low-spin complexes. wikipedia.orglibretexts.org Alkoxide ligands like ethanolate are generally considered weak-field ligands. The spin state and electronic structure are crucial as they dictate the availability of orbitals for bonding and the kinetic barriers for reactions. For 3d metals like cobalt, the complex is most often high-spin unless very strong-field ligands are present. stackexchange.com

Modulating Reactivity by Ligand Choice:

Redox Conversions: The ligand field strength can directly trigger redox reactions. For instance, in cobalt(II)-dichalcogenide complexes, which are analogous to alkoxides, the introduction of an exogenous ligand with a strong field character can induce a redox conversion from a cobalt(II)-disulfide complex to a cobalt(III)-thiolate complex. This demonstrates that a stronger ligand field can stabilize the Co(III) oxidation state, thereby driving the reaction. universiteitleiden.nl

CO₂ Insertion: As discussed in section 4.2, the reactivity of cobalt alkoxides with CO₂ is highly dependent on the electronic nature of the trans-ligand. beilstein-journals.org A more electron-donating (and often weaker-field) ligand increases the electron density on the alkoxide oxygen, enhancing its nucleophilicity and thus accelerating the insertion reaction. This is a direct consequence of the ligand field influencing the electronic properties of the reactive site. researchgate.net

Coordination Geometry and Reactivity: The nature of the ligands can determine the coordination geometry (e.g., tetrahedral vs. square planar vs. octahedral) of the cobalt(II) center. rsc.org This geometry, in turn, dictates the d-orbital splitting pattern and accessibility of the metal center, thereby controlling its reactivity. For example, a rare monomeric, tetrahedral Co(II) complex in an N₂S₂ ligand field was found to have a different reactivity profile compared to its dimeric, square pyramidal counterpart, a difference attributed to a single carbon atom in the ligand backbone altering the ligand field. rsc.org

The electronic properties of ligands, as described by Ligand Field Theory, are therefore not merely passive determinants of structure but are active controllers of the thermodynamic and kinetic landscape of reactions at the cobalt(II) center.

Catalytic Applications of Cobalt Ii Ethanolates

Cobalt(II) Ethanolates in Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. Cobalt(II) alkoxides, including ethanolate (B101781), are effective in mediating a variety of important organic transformations.

Asymmetric Hydrogenation Catalyzed by Cobalt(II) Alkoxide Species

The synthesis of single-enantiomer compounds is critical in the pharmaceutical and fine chemical industries, and asymmetric hydrogenation is a primary method to achieve this. osti.gov Cobalt complexes have emerged as cost-effective and highly efficient catalysts for these reactions. researchgate.net

Research has shown that cobalt(II) dialkyl complexes can react with alcohols that lack β-hydrogens to form stable cobalt(II) bis(alkoxide) complexes, which have been isolated and structurally characterized. osti.govosti.gov These in-situ generated or pre-formed cobalt alkoxide and aryloxide species have demonstrated catalytic activity in the asymmetric hydrogenation of alkenes. princeton.edu For instance, cobalt complexes bearing bidentate bis(phosphine) ligands are noted for their exceptional activity and stereoselectivity in the hydrogenation of enamides, particularly in polar protic solvents like methanol. osti.gov The interaction with the alcohol is crucial for catalyst performance. In some systems, the reduction of Co(II) to a more active Co(I) species by an agent like zinc enhances the catalytic efficiency. researchgate.net

Table 1: Asymmetric Hydrogenation using Cobalt(II) Alkoxide-Related Systems
Catalyst SystemSubstrate ExampleKey FindingReference
(R,R)-(iPr-DuPhos)Co(CH₂SiMe₃)₂ + alcoholEnamidesForms cobalt(II) bis(alkoxide) complexes active in hydrogenation. osti.govosti.gov
Co(II) aryloxide/alkoxide derivativesMethyl 2-acetamidoacrylate (MAA)Cobalt(II) alkoxide species are active for hydrogenating functionalized alkenes. princeton.edu
(S,S)-amide-ene (amino) cobalt(II) catalystKetonesAchieves asymmetric transfer hydrogenation to produce chiral alcohols with high turnover numbers. sioc-journal.cn

Alkene Hydrosilylation Reactions Mediated by Cobalt(II) Ethanolates

Alkene hydrosilylation, the addition of a silicon-hydride bond across a C=C double bond, is a fundamental process in the production of silicon-based polymers and organosilicon compounds. rsc.orged.ac.uk While platinum catalysts have historically dominated this field, cobalt-based systems offer a more sustainable alternative. rsc.orged.ac.uk

Cobalt(II) complexes have been successfully employed for alkene hydrosilylation, often requiring an activator. Notably, metal alkoxides such as sodium tert-butoxide (NaOtBu) are used to generate the active catalytic species in situ from a cobalt(II) precatalyst. rsc.orged.ac.uk This highlights the relevance of the alkoxide moiety in the activation step. A remarkable feature of these systems is the ability to achieve "regiodivergent" catalysis. By modifying the ligands attached to the cobalt center, the reaction can be directed to produce either the branched (Markovnikov) or the linear (anti-Markovnikov) hydrosilylation product. rsc.orged.ac.uk Generally, cobalt catalysts bearing bisiminopyridine or phosphine (B1218219) ligands show a strong preference for anti-Markovnikov selectivity. rsc.orgkit.edursc.org

Table 2: Cobalt-Catalyzed Alkene Hydrosilylation
Catalyst SystemSubstrateSelectivityKey FeatureReference
L2-CoBr₂ + NaOtBuStyrene (B11656)11:1 (anti-Markovnikov)High yield and regioselectivity with amine-iminopyridine ligand L2. rsc.org
EtBIPCoCl₂ + NaOtBuAlkenesMarkovnikovLigand control allows for inversion of selectivity. ed.ac.uk
iPrBIPCoCl₂ + NaOtBuAlkenesanti-MarkovnikovA small change in the ligand substituent reverses the regioselectivity. ed.ac.uk
Co(PMe₃)₄Aryl AlkenesMarkovnikovA simple phosphine-ligated cobalt complex is highly active. kit.edu

Carbonylation and Carboxylation Processes Utilizing Cobalt(II) Alkoxides

The incorporation of carbon monoxide (CO) and carbon dioxide (CO₂) into organic molecules is a powerful strategy for synthesizing valuable chemicals like carboxylic acids and esters. iastate.edubeilstein-journals.org Cobalt alkoxides play a role in these transformations.

Theoretical studies using density functional theory have elucidated the mechanism of CO₂ insertion into cobalt(III)–alkoxide bonds, a critical step in catalytic carboxylation reactions. beilstein-journals.orgnih.gov These studies show that the insertion is an exothermic process and that the energy barrier is dependent on the other ligands present on the cobalt center, with more electron-donating ligands facilitating the reaction. beilstein-journals.orgnih.gov In related oxidative carbonylation reactions, organocobalt(II) compounds react with CO to form cobalt acyl intermediates. iastate.edu These intermediates can then react with oxygen to yield carboxylate products. iastate.edu Furthermore, certain cobalt(II) complexes, such as cobalt(II) acetate (B1210297), have been shown to catalyze the methoxycarbonylation of olefins using CO₂ as the C1 source under UV irradiation and ambient conditions. researchgate.net

Table 3: Carbonylation and Carboxylation with Cobalt Alkoxide-Related Species
Reaction TypeCobalt SpeciesSubstrateProduct TypeKey InsightReference
CO₂ Insertion[(2-hydroxyethoxy)CoIII(salen)(L)]CO₂Metal CarbonateThe central step in metal-catalyzed carboxylation; reaction energy depends on the trans-ligand L. beilstein-journals.orgnih.gov
Oxidative CarbonylationToMCoR (Organocobalt(II))CO, O₂CarboxylateProceeds via a cobalt(II) acyl intermediate. iastate.edu
MethoxycarbonylationCo(acac)₂ / Co(OAc)₂Cyclohexene, CO₂Aliphatic EsterPhotocatalytic process that occurs under ambient pressure and room temperature. researchgate.net

Other Selective Organic Transformations Involving Cobalt(II) Ethanolates

The catalytic utility of cobalt(II) complexes extends beyond the reactions detailed above. Cobalt(II) Schiff-base complexes, for example, are effective catalysts for the oxidation of styrene using molecular oxygen, selectively producing acetophenone (B1666503) and 1-phenylethanol. mdpi.commostwiedzy.pl The reaction conditions, including the solvent and catalyst concentration, can be tuned to control the product selectivity. mdpi.com

Additionally, cobalt(II) species have proven to be versatile catalysts for hydroboration reactions. A bench-stable cobalt(II) coordination polymer, activated by potassium tert-butoxide, can efficiently catalyze the hydroboration of both terminal and internal alkynes, yielding alkenylboronate esters in short reaction times with low catalyst loadings. rsc.org Other research has demonstrated that cobalt(II) complexes can catalyze the selective hydroboration of aldehydes. researchgate.net Simple cobalt salts like cobalt(II) chloride have also been used to promote various carbon-carbon and carbon-heteroatom bond-forming reactions, including the acylative cleavage of ethers and amidation. researchgate.net

Cobalt(II) Ethanolates as Precursors for Heterogeneous Catalysts

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. This setup allows for easier separation and recycling of the catalyst. Cobalt(II) ethanolate is a valuable starting material for creating such solid-supported catalysts. ontosight.ai

Synthesis of Supported Cobalt Catalysts from Ethanolates

Cobalt(II) ethanolate can serve as a precursor for the synthesis of cobalt oxides, which are themselves active catalysts or can be deposited onto a high-surface-area support material. ontosight.ai The standard method for preparing these supported catalysts is wet impregnation, where a support material like ceria (CeO₂), titania (TiO₂), or zirconia (ZrO₂) is soaked in a solution containing a cobalt precursor. researchgate.netrsc.org After impregnation, the material is dried and then calcined (heated to a high temperature). This thermal treatment decomposes the precursor, such as cobalt(II) ethanolate or cobalt(II) nitrate (B79036), to form finely dispersed cobalt oxide (e.g., Co₃O₄) nanoparticles on the support surface. univ-artois.frresearchgate.net

The choice of precursor and the addition of other agents can influence the final properties of the catalyst. For instance, using cyclodextrins in the impregnation solution alongside a cobalt(II) salt can lead to smaller cobalt oxide particles and improved metal dispersion, which enhances catalytic activity in reactions like Fischer-Tropsch synthesis. univ-artois.fr The resulting supported cobalt catalysts are used in a range of industrial applications, including the acceptorless dehydrogenation of alcohols and steam reforming of ethanol (B145695) to produce hydrogen. rsc.orgresearchgate.netresearchgate.net

Table 4: Supported Cobalt Catalysts from Precursors
CatalystSupport MaterialPreparation MethodApplicationReference
CoOₓ/CeO₂CeriaImpregnation with cobalt nitrate-citric acidEthanol Conversion researchgate.net
Co/TiO₂TitaniaImpregnation followed by H₂-reductionDehydrogenation of secondary alcohols rsc.org
Co/CeZrO₄Ceria-ZirconiaImpregnationEthanol Steam Reforming researchgate.net
Co₃O₄/ZrO₂ZirconiaImpregnation with Co(NO₃)₂ and cyclodextrinVOC Oxidation univ-artois.fr
Co/MgOMagnesium Oxide-Ethanol Steam Reforming researchgate.net

Applications in Fischer-Tropsch Synthesis

The Fischer-Tropsch (FT) synthesis is a crucial industrial process for producing liquid hydrocarbons from synthesis gas (a mixture of carbon monoxide and hydrogen). diva-portal.orgdiva-portal.org Cobalt-based catalysts are the preferred choice for this reaction when the goal is to produce long-chain hydrocarbons, such as diesel fuel. diva-portal.orgdiva-portal.org While cobalt(II) ethanolate itself is not typically the final active catalyst, it serves as a valuable precursor for the synthesis of highly active supported cobalt catalysts. research-solution.com

Research has shown that the transformation of cobalt carbide (Co2C), an often-undesired phase in FT synthesis, back to metallic cobalt can lead to a more active catalyst. rsc.orgrsc.org The process of carburization followed by hydrogenation can be used to regenerate deactivated catalysts and even enhance their performance compared to the fresh catalyst. rsc.org This highlights the dynamic nature of the cobalt species during the reaction and the importance of understanding these phase transformations for catalyst design and optimization.

Table 1: Key Parameters in Cobalt-Catalyzed Fischer-Tropsch Synthesis

ParameterInfluence on Catalysis
Support Material Affects cobalt dispersion, reducibility, and interaction with the metal. diva-portal.org
Cobalt Loading Influences the size and density of active cobalt nanoparticles. diva-portal.org
Promoters Can enhance reducibility, dispersion, and overall activity. diva-portal.org
Cobalt Phase Metallic cobalt is generally considered the active phase, while cobalt carbide can be a precursor to a more active form. rsc.orgrsc.org

Role in Ethanol Steam Reforming

Ethanol steam reforming (ESR) is a promising technology for producing hydrogen, a clean energy carrier, from renewable bioethanol. upc.edu Cobalt-based catalysts have shown significant activity for ESR, capable of high ethanol conversion and hydrogen selectivity at moderate temperatures. researchgate.netresearchgate.netenergy.govmpg.de

The active state of cobalt in ESR is a subject of ongoing research. While metallic cobalt is often considered the most active phase for the C-C bond cleavage necessary for reforming, oxidized cobalt species (CoO) are also believed to play a role, particularly in the dehydrogenation of ethanol to acetaldehyde, a key intermediate. researchgate.netmpg.deacs.org Some studies suggest that a mixture of metallic cobalt and CoO is highly active and selective for the main ESR products. researchgate.net

Cobalt(II) ethanolate can be a precursor for preparing cobalt catalysts for ESR. The nature of the support material significantly influences the catalyst's performance. Reducible supports like ceria (CeO2) are particularly effective due to their ability to provide oxygen species that can facilitate the reaction and prevent carbon deposition. upc.eduresearchgate.net The interaction between cobalt and the support is crucial in determining the oxidation state and dispersion of the active cobalt species. researchgate.net

Table 2: Cobalt Species and Their Proposed Roles in Ethanol Steam Reforming

Cobalt SpeciesProposed Role
Metallic Cobalt (Co⁰) Primarily responsible for C-C bond cleavage and reforming reactions. upc.eduresearchgate.netmpg.de
Cobalt(II) Oxide (CoO) Favors the dehydrogenation of ethanol to acetaldehyde. researchgate.netacs.org
Mixed Co⁰/CoO Believed to be highly active and selective for the overall ESR reaction. researchgate.net

Development of Cobalt Single-Atom Catalysts from Molecular Precursors

Single-atom catalysts (SACs) represent a frontier in catalysis, offering maximum atom utilization efficiency and unique catalytic properties. researchgate.netnih.gov Cobalt(II) ethanolate and related molecular cobalt compounds can serve as precursors for the synthesis of cobalt SACs. These catalysts consist of isolated cobalt atoms dispersed on a support material, often nitrogen-doped carbon. researchgate.netrsc.orgrsc.org

The synthesis of cobalt SACs typically involves the pyrolysis of a mixture containing a cobalt precursor, a nitrogen source, and a carbon support. researchgate.netrsc.org The resulting catalysts often feature Co-Nx coordination sites, which are believed to be the active centers for various reactions. nih.gov These SACs have demonstrated remarkable activity in a range of transformations, including the selective dehydrogenation of formic acid and the two-electron oxygen reduction reaction to produce hydrogen peroxide. nih.govrsc.org

The development of SACs from molecular precursors like cobalt(II) ethanolate allows for a high degree of control over the final catalyst structure. This bottom-up approach is crucial for understanding the structure-activity relationships and for the rational design of next-generation catalysts with enhanced performance. semanticscholar.org

Mechanistic Insights into Cobalt(II) Ethanolate-Catalyzed Reactions

Understanding the reaction mechanisms is fundamental to improving catalytic processes. For cobalt-catalyzed reactions, including those involving cobalt(II) ethanolate or its derivatives, significant research has been dedicated to elucidating the nature of the active species and the elementary steps of the catalytic cycle.

Exploration of Metallacycle Intermediates and Hydride Transfer

In a number of cobalt-catalyzed reactions, the formation of metallacycle intermediates has been proposed and, in some cases, experimentally observed. nih.govrsc.orgprinceton.edu These cyclic species, where the cobalt atom is part of a ring structure with substrate molecules, are key to understanding the selectivity of certain reactions. For instance, in the hydrogenation of alkenes, a cobalt(III) metallacycle has been identified as a crucial intermediate that explains the activating effect of hydroxyl groups and the observed diastereoselectivity. rsc.orgprinceton.edu

Hydride transfer is another fundamental process in many cobalt-catalyzed reactions, particularly in hydrogenations and related transformations. nih.govresearchgate.net Cobalt complexes can facilitate the transfer of a hydride ion (H-), a key step in the reduction of various functional groups. nih.govresearchgate.netresearchgate.net The mechanism of hydride transfer can vary depending on the specific cobalt complex and the reaction conditions. In some cases, a cobalt(III)-hydride species is formed, which then acts as the hydride donor. rsc.org In other systems, a cobalt(I) species may be involved in a proton-coupled electron transfer process. rsc.org

Influence of Ligand Environment on Catalytic Activity and Selectivity

For example, in cobalt-catalyzed C-H functionalization reactions, the choice of ligand can dictate whether the reaction proceeds through a one-electron or a two-electron redox pathway. princeton.edu Strong-field ligands can promote two-electron processes like oxidative addition and reductive elimination, which are common in precious metal catalysis but more challenging to achieve with first-row transition metals like cobalt. princeton.edu

Furthermore, the ligand framework can influence the stereoselectivity of a reaction. Chiral ligands are used to induce enantioselectivity in reactions like the hydrogenation of prochiral alkenes. acs.org The design of new ligand architectures is therefore a key strategy for developing novel and more efficient cobalt catalysts. rsc.org Studies have shown that even subtle changes in the ligand, such as replacing a pyridine (B92270) group with a pyrazine, can have a significant impact on the electronic properties and catalytic activity of the cobalt complex. mdpi.com

Materials Science Applications Derived from Cobalt Ii Ethanolates

Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) Precursors

In the fabrication of microelectronics and other advanced devices, Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) are crucial techniques for depositing highly conformal thin films. nih.govacs.org The quality of these films is heavily dependent on the properties of the metal-organic precursors used. nih.gov Cobalt(II) alkoxides, including cobalt(II) ethanolate (B101781), are a class of compounds explored for this purpose.

The ideal precursor for MOCVD and ALD must exhibit good volatility, thermal stability, and appropriate reactivity to ensure pure film deposition at desired temperatures. nih.gov While simple alkoxides like cobalt(II) ethanolate are fundamental, research has often focused on designing more complex precursors to enhance these properties.

Volatility and Thermal Stability: A key challenge is that many metal alkoxides, including simple cobalt ethanolate, tend to have low volatility due to oligomerization, where molecules cluster together through bridging alkoxide groups. nih.govavsconferences.org To overcome this, precursor design often involves the use of bulky or sterically hindered ligands to prevent this clustering and create monomeric or dimeric complexes that are more volatile. nih.govacs.org Additionally, the thermal stability of the precursor is critical to prevent it from decomposing in the vapor state before it reaches the substrate, which can lead to film contamination, particularly with carbon. nih.gov

Heteroleptic Precursors: A successful strategy involves the creation of heteroleptic precursors, which contain a mix of different ligands bonded to the cobalt center. nih.govacs.org For instance, combining an aminoalkoxide ligand with a β-diketonate ligand can result in complexes with significantly improved volatility and stability. nih.govacs.org These heteroleptic designs allow for fine-tuning of the precursor's physical properties. For example, new series of heteroleptic cobalt complexes using aminoalkoxide and β-diketonate ligands have been synthesized and shown to have high volatility suitable for ALD/CVD applications. nih.govacs.org

Ligand Modification: The choice of ligands is paramount. Fluorination of ligands, for example, can increase the volatility of the metal complex. rsc.org The combination of an imidazole (B134444) ligand with an alkoxide ligand has also been explored to improve volatility over conventional precursors. google.com Research has demonstrated that by carefully selecting ligands, it is possible to create cobalt alkoxide precursors that are liquid or have low melting points and excellent volatility at lower temperatures, making them suitable for low-temperature deposition processes. avsconferences.orggoogle.comgoogle.com

Precursor Design StrategyGoalExample Ligands/Complexes
Steric Hindrance Increase volatility by preventing oligomerization.Bulky alkyl groups on the alkoxide ligand. acs.org
Heterolepsis Fine-tune volatility and thermal stability.Combination of aminoalkoxides and β-diketonates. nih.govacs.org
Fluorination Enhance volatility.CF₃-containing heteroarylalkenolates. rsc.org
Mixed Ligand Systems Improve volatility and reactivity.Imidazole and alkoxide combinations. google.com

Cobalt-containing thin films are integral to a variety of high-tech applications, including magnetic information storage, protective coatings, and as components in microelectronic devices like interconnects and sensors. nih.govacs.org MOCVD and ALD, utilizing volatile cobalt precursors derived from alkoxide chemistry, are primary methods for fabricating these films. nih.gov

The deposition process involves introducing the volatile cobalt precursor into a reactor chamber where it decomposes on a heated substrate to form a thin film. rsc.org The choice of precursor and deposition conditions (temperature, pressure, co-reactants) determines the film's composition (e.g., pure cobalt, cobalt oxide, cobalt silicate) and properties.

Cobalt Metal Films: For applications in microelectronics, such as liners for copper interconnects, pure metallic cobalt films are required. bohrium.com This can be achieved by the thermal decomposition of cobalt precursors or by using a co-reactant like hydrogen (H₂) or ammonia (B1221849) (NH₃) to reduce the cobalt complex. google.com Research has shown the successful deposition of pure or nearly pure cobalt films using specifically designed cobalt(0) precursors under mild MOCVD conditions. rsc.org

Cobalt Oxide Films: Thin films of cobalt oxides (CoO or Co₃O₄) are valuable in energy storage devices like lithium-ion batteries, as well as in catalysts and sensors. nih.govacs.org These films are typically deposited using a cobalt precursor along with an oxidizing co-reactant such as oxygen (O₂), ozone (O₃), or water. google.com For example, cobalt(II)heteroarylalkenolate precursors have been used with ozone to deposit homogeneous and smooth Co₃O₄ thin films via ALD at temperatures around 200 °C. rsc.org

Conformal Coatings: A major advantage of ALD is its ability to produce highly conformal coatings on complex, high-aspect-ratio structures. nih.govresearchgate.net This is critical as electronic devices continue to shrink. Using optimized cobalt alkoxide-based precursors, researchers have successfully coated complex structures like nanofibers, opening up possibilities for advanced catalysts, sensors, and battery electrodes. rsc.org

Sol-Gel Synthesis of Cobalt-Based Functional Materials

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. jconsortium.comsigmaaldrich.com It involves the conversion of a solution (sol) into a gelatinous network (gel), which is then dried and heat-treated to yield a dense ceramic or glass. Cobalt(II) ethanolate and related compounds are excellent starting materials for the sol-gel synthesis of various cobalt-based functional materials due to their reactivity in alcoholic solutions. ontosight.ailmaleidykla.lt

Cobalt oxide nanoparticles, particularly Co₃O₄, are of significant interest for applications in catalysis, gas sensing, and energy storage due to their high surface area and unique electronic properties. jconsortium.comkrishisanskriti.org The sol-gel method offers precise control over the particle size, morphology, and purity of the resulting nanoparticles. jconsortium.com

The synthesis process typically involves dissolving a cobalt precursor, such as cobalt(II) nitrate (B79036) or cobalt(II) acetate (B1210297), in an alcohol like ethanol (B145695). researchgate.netphyschemres.org While not directly starting with solid cobalt(II) ethanolate, its formation in situ or the use of ethanol as the solvent and a complexing agent is central to the process. The solution undergoes hydrolysis and condensation reactions to form a gel. This gel is then dried and calcined (heated at high temperatures) to decompose the organic components and crystallize the cobalt oxide nanoparticles. jconsortium.comresearchgate.net

Research has shown that by controlling parameters such as the precursor concentration, pH, gelation time, and calcination temperature, the final properties of the Co₃O₄ nanoparticles can be tailored. researchgate.netphyschemres.org For instance, studies have demonstrated that the crystallite size of Co₃O₄ can be controlled by the sintering duration, with a two-hour process at 700°C yielding the smallest crystallites. researchgate.net Using techniques like Transmission Electron Microscopy (TEM), researchers have confirmed the synthesis of Co₃O₄ nanoparticles with average sizes in the nanometer range (e.g., 45 nm). krishisanskriti.org

The sol-gel method is also highly effective for preparing mixed metal oxide composites, where cobalt oxide is combined with other metal oxides to create materials with enhanced or synergistic properties. mdpi.comntnu.no By dissolving precursors for different metals in a common solvent, a homogeneous mixture at the molecular level can be achieved in the initial sol, leading to a uniform distribution of the metal ions in the final composite material.

Cobalt-Containing Spinels: Cobalt chromium spinel (CoCr₂O₄) is a ceramic pigment used in glazes. lmaleidykla.lt It can be synthesized via a sol-gel route where cobalt nitrate and chromium nitrate are dissolved in water, and an alcohol like 1,2-ethanediol (B42446) is added as a complexing agent. The resulting gel is then heat-treated to form the spinel structure. lmaleidykla.lt

Composites with Silica (B1680970): Dispersing cobalt oxide nanoparticles within a silica (SiO₂) matrix is another area of interest, creating materials for catalysis and gas sensing. ntnu.no A modified sol-gel method can be used, where a silicon alkoxide (like tetraethyl orthosilicate, TEOS) and a cobalt salt are co-hydrolyzed. The cobalt loading in the silica matrix can be varied, and studies show that at lower concentrations, cobalt ions can be finely dispersed, while at higher loadings, segregated Co₃O₄ phases form. ntnu.no

Composites for Energy Applications: Mixed oxides such as cobalt-iron, cobalt-copper, and cobalt-manganese are being investigated for thermochemical energy storage. mdpi.com The addition of a second metal can improve the cycling stability and modify the operating temperature of the redox reactions. For example, Co-Cu-O systems show excellent reversibility and cycling stability. mdpi.com Similarly, cobalt-zirconium mixed-metal oxide films have been fabricated from single-source precursors containing both metals, including zirconium(IV) ethoxide, for applications in electrocatalytic water oxidation. nih.govacs.org

Composite MaterialPrecursorsSynthesis MethodApplication
Cobalt Chromium Spinel (CoCr₂O₄) Co(NO₃)₂ · 6H₂O, Cr(NO₃)₃ · 9H₂O, 1,2-ethanediolAqueous Sol-GelCeramic Pigments lmaleidykla.lt
Cobalt Oxide-Silica (CoₓOᵧ-SiO₂) Cobalt salt, Silicon alkoxideModified Sol-GelCatalysis, Gas Sensing ntnu.no
Cobalt-Zirconium Oxide (Co-Zr-O) Zirconium(IV) ethoxide, Cobalt(II) chlorideSolvothermal/Single-Source PrecursorElectrocatalysis nih.govacs.org
Cobalt-Aluminum Oxide (CoAl-MMO) Co-Al Layered Double Hydroxide (B78521)Precursor RouteCatalysis researchgate.net

Development of Other Advanced Materials Leveraging Cobalt(II) Ethanolates

The chemistry of cobalt(II) ethanolate and related alkoxides underpins the development of a broader range of advanced materials beyond thin films and nanoparticles. The versatility of these precursors allows for their use in creating complex, multi-component systems with tailored functionalities.

One area of application is in the synthesis of heterogeneous catalysts. For example, cobalt-based mixed metal oxides supported on high-surface-area materials like carbon nanotubes have been prepared from precursor routes. researchgate.net These composite materials show enhanced catalytic activity for the thermal decomposition of energetic materials like ammonium (B1175870) perchlorate. researchgate.net

Furthermore, the principles of alkoxide chemistry are relevant in creating materials for electrochemical applications. For instance, cobalt-based ethanolate solid spheres have been used as precursors to prepare hollow nanochain electrode materials for supercapacitors. rsc.org In another example, cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles, with applications in magnetic hyperthermia, have been synthesized using a biogenic sol-gel method where a solution rich in organic molecules acts as a complexing agent, similar to the role of ethanolate ligands. mdpi.com The fundamental reactions involving cobalt ions and organic functional groups are key to forming the desired material structure and properties.

Computational and Theoretical Studies of Cobalt Ii Ethanolate

Computational chemistry has emerged as an indispensable tool for investigating the intricate details of transition metal complexes at a molecular level. For cobalt(II) ethanolate (B101781) and related alkoxide systems, theoretical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into their electronic structure, reaction mechanisms, and catalytic potential. These computational approaches allow researchers to model properties and processes that are often difficult to probe experimentally, offering a predictive framework for designing more efficient catalysts.

Future Research Directions and Emerging Frontiers

Design and Synthesis of Novel Cobalt(II) Ethanolate (B101781) Complexes with Tailored Architectures

The future of cobalt(II) ethanolate research lies in the rational design and synthesis of new complexes with precisely controlled structures. While simple cobalt(II) ethanolate exists, its properties can be significantly modified and enhanced by incorporating other ligands to create complex, polynuclear, or mixed-ligand structures.

Researchers are exploring the use of various ligand types to build tailored architectures. For instance, the reaction of a cobalt(II) precursor with ethanol (B145695) in the presence of β-diketonates has been shown to yield multinuclear complexes like [Co4(thd)4(OEt)4], where the ethanolate (OEt) ligands bridge multiple cobalt centers. researchgate.net The design principles involve selecting ligands that can control the coordination number, geometry, and nuclearity of the final complex.

Future synthetic strategies will likely focus on:

Polydentate and Macrocyclic Ligands: Employing sterically demanding ligands such as tetradentate phenol-based N2O2 donors or pincer-type ligands can create stable, well-defined coordination spheres around the cobalt(II) ion. dtu.dkmdpi.com These ligands can enforce specific geometries, influencing the electronic and magnetic properties of the complex.

Self-Assembly and Supramolecular Chemistry: Harnessing non-covalent interactions to build complex, high-nuclearity cages is a promising frontier. Reactions involving phosphonic acids and co-ligands have produced a variety of polymetallic cobalt cages, demonstrating the potential for creating intricate, functional molecular materials. rsc.org

Mixed-Metal Complexes: Introducing other metal ions, such as sodium or lithium, into the reaction can lead to the formation of heterometallic cage compounds with unique structural motifs and properties. rsc.org

The goal is to move beyond simple formulations to sophisticated molecular designs where the ethanolate ligand can act as a linker, a terminal group, or a reactive site, depending on the surrounding ligand architecture.

Table 1: Strategies for Tailoring Cobalt(II) Ethanolate Architectures

Strategy Ligand/Reagent Examples Resulting Architecture Potential Properties
Mixed-Ligand Synthesis β-diketonates (e.g., thd), Benzoates Polynuclear clusters (e.g., [Co4(thd)4(OEt)4]) Magnetic materials, Catalysts
Steric Control Bulky Schiff bases, Tetradentate N2O2 donors Mononuclear octahedral complexes Controlled reactivity, Bio-mimicry
Pincer Ligands Pyridine(diimine) (PDI), PNP ligands Stable, well-defined active sites Highly selective catalysts
Cage Construction Phosphonic acids, Pyridinones High-nuclearity homo- and heterometallic cages Single-Molecule Magnets, Porous materials

Expanding the Scope of Catalytic Applications towards Sustainable Processes

Cobalt, being an earth-abundant metal, is an attractive alternative to precious metals in catalysis. nih.gov Cobalt(II) ethanolate and its derivatives are emerging as promising catalysts for a range of sustainable chemical transformations. Future research will focus on expanding their applications and improving their efficiency and selectivity.

A key area of interest is the conversion of carbon dioxide (CO₂), a major greenhouse gas, into value-added chemicals. Electrocatalytic systems using cobalt and copper have demonstrated the ability to convert CO₂ into ethanol. uni-mainz.de Cobalt(II) ethanolate could play a role in such processes, either as a precursor for the active catalyst or as a component in homogeneous systems. Cobalt-based catalysts are also noted for their potential in CO₂ hydrogenation to produce fuels and chemicals. mdpi.com

Another sustainable process is the steam reforming of ethanol (ESR) to produce hydrogen fuel. conicet.gov.ar Studies have investigated various cobalt-based catalysts, noting that the oxidation state of cobalt is crucial for performance and stability. conicet.gov.ar Cobalt(II) sites are specifically implicated in the dehydrogenation of ethoxide, a key intermediate in the reaction. consensus.app Designing cobalt(II) ethanolate complexes that maintain their optimal oxidation state under reaction conditions is a significant research goal.

Future catalytic research will likely explore:

Alkene Hydrofunctionalization: Cobalt complexes have shown high activity in alkene hydrogenation, hydroboration, and hydrosilylation. nih.govacs.org Tailored cobalt(II) ethanolate-derived catalysts could offer new selectivities for these fundamental organic reactions.

C-H Bond Functionalization: The selective oxidation of C-H bonds is a major goal in synthetic chemistry. Dinuclear cobalt(II) complexes have been successfully employed as catalysts for the oxidation of both benzylic and aliphatic sp³ C-H bonds. rsc.org

Biomass Valorization: Converting biomass into fuels and chemicals is central to a sustainable future. Pincer-type cobalt complexes are being investigated for biomass valorization, highlighting a potential application area for advanced cobalt catalysts. dtu.dk

Table 2: Emerging Sustainable Catalytic Applications for Cobalt(II) Ethanolate Derivatives

Catalytic Process Substrate(s) Product(s) Significance
CO₂ Reduction/Hydrogenation CO₂, H₂ Ethanol, Methanol, Methane (B114726) Greenhouse gas utilization, Green fuel production. uni-mainz.demdpi.com
Ethanol Steam Reforming (ESR) Ethanol, Water Hydrogen (H₂) Renewable hydrogen source. conicet.gov.ar
Alkene Hydrogenation Alkenes, H₂ Alkanes Atom-economical reductions in pharmaceuticals and fine chemicals. acs.org
C-H Bond Oxidation Alkanes, Benzylic compounds Alcohols, Ketones Direct conversion of hydrocarbons to valuable products. rsc.org
Biomass Conversion Biomass-derived molecules Platform chemicals, Biofuels Transition from fossil fuels to renewable feedstocks. dtu.dk

Integration of Cobalt(II) Ethanolates in Advanced Functional Material Fabrication

The unique electronic and magnetic properties of cobalt(II) ions make them ideal components for advanced functional materials. Cobalt(II) ethanolate can serve as a versatile precursor for the synthesis of these materials, for instance, via sol-gel processes or as a dopant in host lattices.

One of the most exciting frontiers is in the field of molecular magnetism. Researchers are designing cobalt(II) complexes that behave as single-ion magnets (SIMs), which have potential applications in high-density data storage and quantum computing. The magnetic anisotropy of the cobalt(II) ion is highly sensitive to its coordination environment. By carefully designing the ligand field, for example in tetracoordinate complexes, it is possible to create molecules with a high energy barrier for magnetic relaxation. rsc.org The synthesis of polynuclear cobalt cage compounds also opens pathways to new magnetic materials where the interactions between metal centers can be finely tuned. rsc.org

Metal-Organic Frameworks (MOFs) are another class of materials where cobalt(II) ethanolate could be a valuable building block. mit.edu Cobalt-containing MOFs are being investigated for applications such as gas storage and catalysis. Computational screening has been used to identify potentially "ultrastable" cobalt-based MOF structures for capturing methane. mit.edu

Furthermore, cobalt compounds are widely used in:

Pigments and Ceramics: Cobalt oxides, which can be derived from the thermal decomposition of cobalt(II) ethanolate, are used to impart deep blue colors to glass and ceramics. vitalchem.comnih.gov

Battery Technology: Cobalt is a critical component in the cathodes of many lithium-ion batteries. vitalchem.com Novel synthesis routes using precursors like cobalt(II) ethanolate could lead to improved electrode materials.

Sensors: The electrical properties of cobalt oxides make them suitable for use in gas sensors. nih.gov

Table 3: Applications of Cobalt(II) Ethanolate in Advanced Materials

Material Class Specific Application Role of Cobalt(II) Ethanolate Key Properties
Molecular Magnets Single-Ion Magnets (SIMs) Precursor for complexes with high magnetic anisotropy High spin-reversal barrier, Quantum tunneling
Metal-Organic Frameworks (MOFs) Gas storage (e.g., methane), Catalysis Source of cobalt nodes in the framework structure High porosity, Tunable structure, Stability. mit.edu
Ceramics and Pigments Coloring glass and enamels Precursor for cobalt oxide (e.g., CoO, Co₃O₄) Intense coloration, Thermal stability. nih.gov
Energy Storage Battery cathodes Precursor for cobalt oxide materials Redox activity, Structural stability. vitalchem.com
Sensors Gas sensing Precursor for semiconductor cobalt oxides Changes in electrical resistance upon gas exposure. nih.gov

Synergistic Approaches Combining Experimental and Advanced Computational Methodologies

The complexity of cobalt(II) systems necessitates a close integration of experimental synthesis and characterization with advanced computational modeling. This synergistic approach accelerates the discovery and optimization of new cobalt(II) ethanolate-based complexes and materials.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for:

Predicting Structures and Properties: Molecular modeling can be used to predict the geometry of new complexes and calculate their electronic and magnetic properties. nih.gov For example, combined QM/MM (Quantum Mechanics/Molecular Mechanics) methods have been used to determine the coordination sphere around a cobalt(II) ion where experimental data is lacking. nih.gov

Elucidating Reaction Mechanisms: Computational studies can map out the pathways of catalytic reactions, identify key intermediates, and calculate energy barriers. nih.gov This insight is crucial for understanding how a catalyst works and for designing more efficient versions. For instance, DFT studies have been used to understand why certain cobalt catalysts are effective for alkene hydrogenation while others are not. acs.org

Screening for New Materials: High-throughput computational screening can rapidly evaluate thousands of potential structures for a specific application. This has been used to identify ultrastable cobalt-containing MOFs for methane storage from a vast library of candidates, guiding experimental efforts toward the most promising targets. mit.edu

Experimental techniques provide the real-world data to validate and refine these computational models. Single-crystal X-ray diffraction gives precise atomic coordinates, while various spectroscopic methods (UV-vis, IR, EPR) probe the electronic structure and coordination environment. scirp.orgrsc.org Magnetic susceptibility measurements provide direct information on the magnetic properties of a complex, which can then be correlated with theoretical predictions of magnetic anisotropy. rsc.org This iterative cycle of prediction, synthesis, characterization, and refinement is a powerful paradigm for future research.

Table 4: Synergistic Experimental and Computational Approaches

Methodology Objective Experimental Technique(s) Computational Tool(s) Research Example
Structural Elucidation Determine 3D atomic arrangement and coordination Single-Crystal X-ray Diffraction, EXAFS DFT, QM/MM Determining the structure of Co(II) hyaluronate. nih.gov
Property Prediction Predict magnetic anisotropy and stability SQUID Magnetometry, Thermal Analysis DFT, Ab initio calculations Correlating structure with single-ion magnet behavior. rsc.org
Mechanism Investigation Understand catalytic pathways and intermediates In-situ Spectroscopy (XPS, XANES), Kinetic studies DFT, Molecular Dynamics Elucidating the role of Co species in ethanol steam reforming. conicet.gov.ar
High-Throughput Screening Identify promising candidates for new materials (Synthesis and testing of top candidates) Machine Learning, Large-scale DFT Screening for ultrastable cobalt-based MOFs for gas storage. mit.edu

Q & A

Q. Basic Research Focus

  • XRD : Compare diffraction patterns; ethanolates show distinct peaks at 2θ = 12–15° (lamotrigine ethanolate: 12.5° ).
  • FTIR : Ethanolate O-H stretches (3200–3400 cm⁻¹) are broader than hydrate counterparts.
  • Solid-state NMR : ¹³C NMR detects ethanol’s methylene group at ~57 ppm, absent in hydrates .

How should researchers address reproducibility challenges in this compound studies, particularly in kinetic assays?

Advanced Research Focus
Reproducibility issues often stem from:

  • Solvent traces : Use Karl Fischer titration to ensure ethanol content <0.1% w/w.
  • Atmospheric moisture : Conduct synthesis in gloveboxes (H₂O <1 ppm).
  • Data normalization : Report catalytic rates as TOF (mol product/mol Co·h⁻¹) with error margins from triplicate trials .

What computational modeling approaches predict the stability of this compound under varying thermal and pH conditions?

Advanced Research Focus
Density functional theory (DFT) can model Co-ethanol binding energies. For example:

  • Calculate Gibbs free energy (ΔG) of ethanol displacement by water.
  • Simulate pH-dependent speciation using software like COSMOtherm.
    Validate predictions with thermogravimetric analysis (TGA) and pH-solubility profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.